Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate
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Overview
Description
Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate is an organic compound with a complex structure that includes an acrylate group, a methoxyphenyl group, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, protecting groups may be used to prevent side reactions during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium fluoride (KF) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate involves its interaction with molecular targets such as enzymes or receptors. The acrylate group can participate in Michael addition reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(acetyloxy)(4-chloro-3-methoxyphenyl)methyl]acrylate
- Methyl 2-[(acetyloxy)(4-bromo-3-methoxyphenyl)methyl]acrylate
- Methyl 2-[(acetyloxy)(4-iodo-3-methoxyphenyl)methyl]acrylate
Uniqueness
Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate is unique due to the presence of the fluoro substituent, which can significantly alter its chemical properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and influence its interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[acetyloxy-(4-fluoro-3-methoxyphenyl)methyl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO5/c1-8(14(17)19-4)13(20-9(2)16)10-5-6-11(15)12(7-10)18-3/h5-7,13H,1H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKQOPUUBQFMHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1)F)OC)C(=C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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